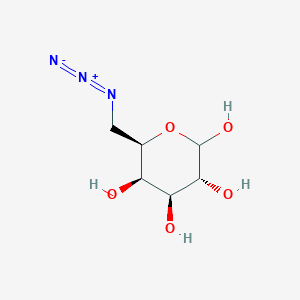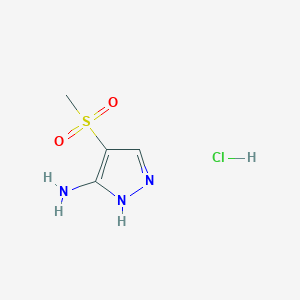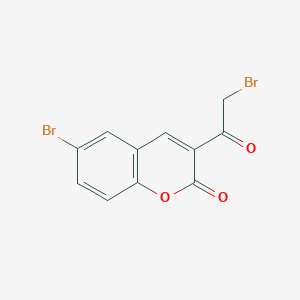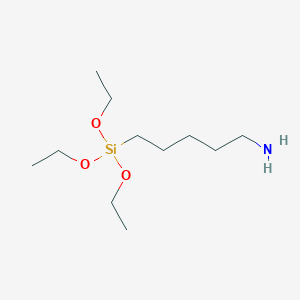
1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene
Overview
Description
1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene, also known as 1,4-Bis(trimethylsilyl)naphthalene , is a chemical compound with the molecular formula C₁₆H₂₄Si₂ . It belongs to the class of organosilicon compounds and is commonly used as an internal standard in quantitative nuclear magnetic resonance (qNMR) spectroscopy . This compound plays a crucial role in ensuring accurate measurements of other organic analytes.
Synthesis Analysis
The synthesis of 1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene involves the reaction of 1,4-dihydronaphthalene with trimethylsilyl chloride (Me₃SiCl) in the presence of a suitable base (such as sodium hydride or potassium tert-butoxide ). The trimethylsilyl groups are introduced to both ends of the naphthalene ring, resulting in the formation of the target compound .
Physical And Chemical Properties Analysis
Scientific Research Applications
Silylation of Aromatic Hydrocarbons
- Application : Direct trimethylsilylation of naphthalene leads to various silylated products, including 1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene. This process is significant for the synthesis of silylated aromatic compounds, which have numerous applications in organic synthesis and materials science (Yang, Liu, & Liu, 1978).
Electrophilic Aromatic Substitution
- Application : In reactions with aromatic hydrocarbons, 1,4-Bis(trimethylsilyl)buta-1,3-diyne demonstrates a high ortho-selectivity, influenced by the presence of GaCl3. This showcases its role in facilitating specific substitution patterns in aromatic compounds, which is crucial for the synthesis of specialized organic molecules (Yonehara, Kido, & Yamaguchi, 2000).
Diels-Alder Reactions
- Application : N-trimethylsilylpyrroles, including derivatives of 1,4-dihydronaphthalen-1,4-imines, are utilized in the Diels-Alder reaction with benzyne. This process is instrumental in synthesizing isoindoles, a class of compounds with potential applications in pharmaceuticals and materials science (Anderson et al., 1977).
Polymer Synthesis
- Application : 1,4-Dilithium-1,4-dihydronaphthalene, a related compound, reacts with phenyltrichlorosilane to form polyfunctional silyldihydronaphthalene derivatives. These compounds are precursors for the synthesis of cyclo-linear polymers with alternating siloxane and silyldihydronaphthalene units, which have applications in advanced material sciences (Andrianov et al., 1975).
Lewis Acid-Catalyzed Reactions
- Application : The Lewis acid-catalyzed ring-opening functionalizations of 1,4-epoxy-1,4-dihydronaphthalenes, using compounds like allyltrimethylsilanes, showcase the utility of such reactions in generating multifunctionalized naphthalene derivatives. This has implications in the development of novel organic synthesis methodologies (Sawama et al., 2013).
Organosilicon Chemistry
- Application : The synthesis and characterization of tetralithium salts and dilithium salts of dianions formed from compounds like 2,3,6,7-Tetrakis(trimethylsilyl)-1,1,4,4,5,5,8,8-octamethyl-1,4,5,8-tetrasila-1,4,5,8-tetrahydroanthracene, which are structurally related to 1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene, play a crucial role in advancing the field of organosilicon chemistry (MatsuoTsukasa, WatanabeHidetoshi, & SekiguchiAkira, 2000).
Reactivity with Dihaloboranes
- Application : The reaction of electron-rich organosilicon compounds like 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene with dihaloboranes results in the formation of novel B=N-bond-containing compounds. This highlights the role of these silicon compounds in synthesizing organoboron compounds, which have applications in materials science and catalysis (Ma et al., 2020).
Synthesis of Molecular Materials
- Application : The synthesis of platinum(II) di-ynes and poly-ynes incorporating condensed aromatic spacers like 1,4-bis(trimethylsilylethynyl)naphthalene is significant for the development of organometallic polymers with potential applications in electronics and photonics (Khan et al., 2004).
properties
IUPAC Name |
trimethyl-(4-trimethylsilyl-1,4-dihydronaphthalen-1-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26Si2/c1-17(2,3)15-11-12-16(18(4,5)6)14-10-8-7-9-13(14)15/h7-12,15-16H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEROWQSYCUMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1C=CC(C2=CC=CC=C12)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506648 | |
| Record name | (1,4-Dihydronaphthalene-1,4-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1085-97-8 | |
| Record name | (1,4-Dihydronaphthalene-1,4-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(trimethylsilyl)-1,4-dihydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Thieno[2,3-c]pyridine, 7-(1-piperazinyl)-](/img/structure/B3045411.png)
![4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3045414.png)


![Benzamide, 4-amino-N-[3-(diethylamino)propyl]-](/img/structure/B3045418.png)





